Trimethylammonium-diphenylhexatriene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
71316-28-4 |
|---|---|
Molecular Formula |
C21H24N+ |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium |
InChI |
InChI=1S/C21H24N/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19/h4-18H,1-3H3/q+1/b5-4+,11-7+,14-8+ |
InChI Key |
RHDOPAJODJADMB-NDYXBGDESA-N |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Isomeric SMILES |
C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Synonyms |
1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene p-toluene sulfonate 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene 1-(4-(trimethylammonio)phenyl)-6-phenyl-1,3,5-hexatriene TMA-DPH trimethylammonium-diphenylhexatriene |
Origin of Product |
United States |
Fundamental Chemical and Photophysical Research Paradigms of Conjugated Hexatriene Systems
Theoretical Frameworks for Polyene Electronic Structures
The electronic structure of conjugated polyenes like hexatriene is complex, characterized by a dense manifold of low-lying excited electronic states that are crucial for their photochemical and photophysical properties. Accurately modeling these states presents a significant challenge to quantum chemistry due to the intricate interplay of static and dynamic electron correlation effects. aip.org
The electronic transitions in conjugated systems like 1,3,5-hexatriene (B1211904) are described using molecular orbital (MO) theory. The π molecular orbitals are formed from the linear combination of p orbitals on the sp²-hybridized carbons. libretexts.org For 1,3,5-hexatriene, this results in six π MOs. In the ground state, the three bonding orbitals (ψ₁, ψ₂, and ψ₃) are occupied. Upon absorption of ultraviolet light, an electron is promoted from the highest occupied molecular orbital (HOMO), ψ₃, to the lowest unoccupied molecular orbital (LUMO), ψ₄*, creating an electronically excited state. libretexts.org
The ordering of the low-lying excited singlet states is a critical feature of polyenes. Unlike many aromatic molecules, for linear polyenes like hexatriene, the lowest excited singlet state (S₁) is the two-photon-allowed 2¹Ag state, which lies slightly below the one-photon-allowed 1¹Bu state (S₂). acs.org Fluorescence typically occurs from the S₁ (2¹Ag) state, and its radiative rate is influenced by the energy gap between the S₁ and S₂ states through vibronic coupling. acs.org
Accurate computational prediction of these excited state energies requires sophisticated quantum mechanical methods. While simpler methods can struggle, state-specific multireference perturbation theories (such as SSMRPT) combined with orbitals from density functional theory (DFT) have shown promise in correctly reproducing the ordering and energies of the excited states in trans-1,3-butadiene, trans,trans-1,3,5-hexatriene, and all-trans-1,3,5,7-octatetraene. aip.org Such methods are essential for overcoming the challenges posed by the multireference nature of these systems. aip.orgresearchgate.net
Vibronic coupling, the interaction between electronic and nuclear (vibrational) motion, is a key determinant of the photophysical properties of polyenes. It plays a crucial role in enabling formally forbidden electronic transitions and mediating non-radiative decay processes. In DPH, the S₁ (2¹Ag) state is of the same electronic symmetry as the ground state (S₀), making the S₁→S₀ fluorescence transition formally forbidden. However, this transition gains intensity through Herzberg-Teller coupling, where a vibrational mode of odd symmetry mixes the character of the S₁ state with the higher-lying, strongly allowed S₂ (1¹Bu) state. acs.org The efficiency of this process, and thus the fluorescence radiative rate, is sensitive to the energy gap between the S₁ and S₂ states. acs.org
Computational studies, such as resonance Raman intensity analysis, can provide detailed information about the geometry changes and dynamics in the excited state. acs.org These analyses reveal which specific vibrational modes are most strongly coupled to the electronic transition. Furthermore, vibronic coupling is integral to understanding non-radiative decay pathways. In some advanced materials, coupling between different excited states (e.g., triplet charge-transfer and localized triplet states) is mediated by specific vibrational modes, such as dihedral angle rocking, which facilitates processes like reverse intersystem crossing (rISC). nih.gov
In donor-acceptor substituted polyenes like TMA-DPH, photoexcitation can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). The trimethylammonium group on TMA-DPH acts as an electron-accepting anchor, while the diphenylhexatriene core is the primary chromophore. While specific ICT modeling studies on TMA-DPH are not extensively detailed in the provided results, the principles can be inferred from related systems. For instance, the formation of contact charge-transfer complexes between DPH and molecular oxygen has been studied, where DPH acts as a donor. scirp.orgscirp.org This intermolecular process demonstrates the capacity of the DPH moiety to participate in charge transfer.
Modeling ICT states computationally requires methods that can accurately describe the charge-separated character of the excited state. The energy of such states is highly sensitive to the polarity of the environment. The photophysical properties of TMA-DPH, such as its fluorescence lifetime and emission spectrum, are expected to be strongly influenced by solvent polarity due to the stabilization of the ICT state in more polar environments. This sensitivity is a hallmark of probes exhibiting ICT.
Spectroscopic Interpretations in Non-Interactive and Constrained Chemical Environments
The photophysical properties of TMA-DPH are highly sensitive to its local environment, making it a powerful fluorescent probe, particularly for studying lipid bilayers. Its cationic trimethylammonium group ensures it remains anchored at the lipid-water interface, with the hydrophobic DPH moiety inserting into the upper region of the fatty acyl chains. nih.govnih.gov
The fluorescence of TMA-DPH provides significant insight into its excited-state dynamics and the nature of its environment. In solution, the fluorescence lifetime of TMA-DPH is typically short (less than 1.5 ns). nih.gov However, when embedded in the more constrained environment of a lipid bilayer below its phase transition temperature, the lifetime increases dramatically to approximately 7 ns. nih.gov This increase is attributed to the restriction of non-radiative decay pathways that involve molecular motion.
The fluorescence emission is also sensitive to the presence of water. Studies comparing DNA-lipid complexes in H₂O and D₂O showed that the changes in TMA-DPH fluorescence intensity were much larger in H₂O, suggesting that the exposure of the probe to water and associated solvent relaxation effects are key components of the interaction. nih.gov
Table 1: Photophysical Properties of DPH and TMA-DPH
| Compound | Environment | Excitation λ (nm) | Emission λ (nm) | Fluorescence Lifetime (τ) (ns) |
|---|---|---|---|---|
| DPH | Cyclohexane | 336 | 420 | - |
| DPH | Lipid Bilayers | 350 | 452 | - |
| TMA-DPH | Solution | - | - | < 1.5 |
| TMA-DPH | Lipid Bilayers (< Tc) | 350 | 452 | ~7.0 |
Data compiled from references biotium.comnih.govnih.govomlc.org. Tc refers to the thermal transition temperature of the lipid.
Advanced Fluorescence Spectroscopy for Excited State Dynamics
Time-Resolved Fluorescence Anisotropy for Rotational Dynamics
Time-resolved fluorescence anisotropy is a powerful technique for probing the rotational dynamics of a fluorophore on a nanosecond timescale. nih.gov This method has been extensively applied to TMA-DPH and its parent compound DPH to understand the order and dynamics within lipid membranes. nih.govresearchgate.net The measurement relies on exciting the sample with vertically polarized light and measuring the parallel and perpendicular components of the emitted fluorescence over time. The anisotropy, r(t), provides information about the rate and extent of rotational diffusion.
For TMA-DPH in lipid bilayers, the rotational motion is typically hindered. nih.gov The steady-state anisotropy values for TMA-DPH are generally higher than for DPH in similar environments, indicating a more restricted motion. nih.gov For example, in DMPC bilayers at 35°C, the limiting hindered anisotropy (r∞) for TMA-DPH was greater than 0.14, compared to 0.03 for DPH. nih.gov This suggests that the anchoring of the trimethylammonium group significantly constrains the probe's rotational freedom.
Studies using multifrequency phase-modulation fluorometry can resolve complex anisotropy decays, fitting them to models that describe different types of rotational motion (isotropic, anisotropic, hindered). nih.gov Analysis of the rotational correlation times and order parameters (like
and
) derived from these measurements allows for a detailed characterization of the probe's orientational distribution and the fluidity of its microenvironment.[
rsc.orgresearchgate.netrsc.orgFluorescence Lifetime Analysis and Quantum Yield Determination
The fluorescence lifetime of a fluorophore is a critical parameter that provides information about the molecule's excited state and its interactions with the surrounding environment. For TMA-DPH, the fluorescence lifetime is highly sensitive to its local environment. In aqueous solutions, where the molecule is essentially non-fluorescent, its lifetime is very short. nih.gov However, when embedded in the hydrophobic environment of lipid bilayers, its fluorescence lifetime increases significantly.
Research has shown that in solution, the fluorescence lifetime (τ) of TMA-DPH is less than 1.5 nanoseconds (ns). nih.gov This short lifetime is indicative of efficient non-radiative decay pathways in a polar environment. In contrast, when TMA-DPH is incorporated into lipid bilayers at temperatures below the lipid's thermal transition temperature, its fluorescence lifetime can increase to approximately 7 ns. nih.gov This substantial increase is attributed to the rigid environment of the lipid membrane, which restricts the non-radiative decay processes of the molecule.
More specific studies have reported a fluorescence lifetime of 6.2 ± 0.2 ns for TMA-DPH at concentrations below 2µM. nih.gov In the context of cellular membranes, the lifetime has been observed to vary depending on the specific membrane environment. For instance, in the inner mitochondrial membrane, a lifetime of 2.30 ns has been recorded, while in the outer mitochondrial membrane, it is significantly shorter at 0.62 ns. rsc.org This variability underscores the sensitivity of TMA-DPH's fluorescence lifetime to the local lipid composition and dynamics.
Table 1: Fluorescence Lifetime of Trimethylammonium-diphenylhexatriene in Various Environments
| Environment | Fluorescence Lifetime (τ) in ns |
| In Solution | < 1.5 nih.gov |
| In Lipid Bilayers (below Tc) | ~7 nih.gov |
| In Solution (< 2µM) | 6.2 ± 0.2 nih.gov |
| Inner Mitochondrial Membrane | 2.30 rsc.org |
| Outer Mitochondrial Membrane | 0.62 rsc.org |
Analysis of Emission Bandshapes and Stokes Shift Phenomena
The emission bandshape and Stokes shift are fundamental spectroscopic characteristics that reveal information about the excited state geometry and the interaction of a fluorophore with its solvent shell. The Stokes shift is the difference between the positions of the absorption and emission maxima and is a measure of the energy lost due to solvent relaxation and geometric reorganization in the excited state.
TMA-DPH exhibits absorption and emission spectra with multiple peaks, and the resolution and relative intensity of these peaks are dependent on the environment. nih.gov The excitation and emission maxima for TMA-DPH are typically found at approximately 355 nm and 430 nm, respectively. nih.gov This gives a significant Stokes shift, which is advantageous for fluorescence measurements as it minimizes the overlap between the excitation and emission signals.
The magnitude of the Stokes shift can be influenced by the polarity and viscosity of the surrounding medium. In general, more polar solvents can lead to a larger Stokes shift due to stronger interactions with the excited state dipole moment of the fluorophore. While a comprehensive table of Stokes shift values for TMA-DPH in various solvents is not available, the principle of solvatochromism suggests that the Stokes shift would increase with increasing solvent polarity. This is a common phenomenon observed for many fluorophores where the excited state is more polar than the ground state. researchgate.net
Table 2: Excitation and Emission Maxima and Calculated Stokes Shift for this compound
| Parameter | Wavelength (nm) | Wavenumber (cm⁻¹) |
| Excitation Maximum (λex) | 355 nih.gov | ~28169 |
| Emission Maximum (λem) | 430 nih.gov | ~23256 |
| Calculated Stokes Shift | 75 | ~4913 |
Ultrafast Spectroscopy for Relaxation Processes
Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating the very early events that occur after a molecule absorbs a photon. These techniques can track the relaxation processes of the excited state on a femtosecond to picosecond timescale, providing insights into processes like internal conversion, vibrational relaxation, and solvent reorganization.
While specific studies employing ultrafast transient absorption spectroscopy on TMA-DPH are not extensively reported, research on the parent compound, DPH, and its dimers offers valuable insights into the expected relaxation dynamics. nd.eduresearchgate.net For conjugated polyenes like DPH, excitation initially populates a bright excited state (S2, of 1Bu symmetry), which then rapidly undergoes internal conversion to a lower-lying dark excited state (S1, of 2Ag symmetry) on a sub-picosecond timescale. researchgate.net Fluorescence then primarily occurs from this S1 state.
Femtosecond transient absorption studies on DPH have identified fast decay components on the order of 450-600 femtoseconds, which are attributed to the S2 → S1 internal conversion process. researchgate.net It is highly probable that TMA-DPH follows a similar relaxation pathway. The initial photoexcitation would populate the S2 state, followed by ultrafast internal conversion to the S1 state. The subsequent decay of the S1 state, leading to fluorescence emission, occurs on the nanosecond timescale as discussed in the fluorescence lifetime section. The efficiency of these relaxation processes, particularly non-radiative decay, is what is modulated by the molecular environment, leading to the observed changes in fluorescence lifetime and quantum yield.
Correlation of Spectroscopic Signatures with Molecular Conformation
The spectroscopic properties of TMA-DPH are intricately linked to its molecular conformation and its interaction with the local environment. The cationic trimethylammonium group acts as an anchor, positioning the DPH moiety within the upper region of the lipid bilayer's acyl chains. nih.gov This localization is crucial as it makes the spectroscopic signatures of TMA-DPH highly sensitive to the fluidity and order of this specific region of the membrane. omlc.org
Changes in the fluorescence anisotropy of TMA-DPH are a direct reflection of its rotational mobility within the membrane. In a more fluid, disordered membrane, the probe can rotate more freely, leading to a lower fluorescence anisotropy. Conversely, in a more rigid, ordered membrane, its rotation is restricted, resulting in a higher anisotropy. nih.gov This property has been extensively used to study changes in membrane fluidity in various biological and model systems.
Furthermore, the orientation of TMA-DPH within the membrane also influences its spectroscopic properties. Neutron diffraction studies have shown that TMA-DPH can adopt different orientations within a lipid bilayer depending on the phase of the lipid. In the gel phase, the molecule is found to be oriented parallel to the bilayer surface and also at an angle of approximately 25 degrees with respect to the bilayer normal. In the fluid phase, the orientation changes, with the molecule penetrating deeper and adopting a tilt of about 20 degrees or becoming perpendicular to the membrane surface. These conformational changes directly impact the probe's interaction with the surrounding lipid chains and water molecules, thereby affecting its fluorescence lifetime, quantum yield, and emission spectrum. The strong correlation between the probe's immersion depth in the membrane and its fluorescence lifetime has been demonstrated, with deeper burial leading to longer lifetimes due to reduced quenching by water molecules. rsc.org
Advanced Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of the Diphenylhexatriene Chromophore
The photophysical properties of diphenylhexatriene (DPH) are intrinsically linked to the geometry of its conjugated polyene chain. The all-trans or (E,E,E)-isomer is often the target due to its well-defined fluorescent characteristics. Achieving high stereochemical purity is a primary goal in the synthesis of the core chromophore.
The synthesis of 1,6-diphenyl-1,3,5-hexatriene (B155585), the core structure, can be efficiently achieved through a Palladium-catalyzed dimerization of cinnamyl derivatives. Research has identified optimized conditions that favor the formation of the desired (E,E,E)-isomer with high purity. A notable method involves the coupling of cinnamyl acetate using a palladium acetate catalyst with a triphenylphosphine resin ligand. nih.gov The use of triethylamine as a base in a propionitrile solvent at elevated temperatures has proven effective. nih.gov
These specific conditions are critical for driving the reaction towards the thermodynamically stable all-trans product while minimizing the formation of cis-isomers. The selection of the catalyst, ligand, base, and solvent system is a result of systematic optimization to ensure high stereoselectivity. nih.gov
Table 1: Optimized Conditions for (E,E,E)-Diphenylhexatriene Synthesis nih.gov
| Parameter | Optimized Condition |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine Resin (PPh₃ resin) |
| Base | Triethylamine (Et₃N) |
| Solvent | Propionitrile (EtCN) |
| Temperature | 105 °C |
| Precursor | Cinnamyl Acetate |
| Isolated Yield | 73% |
Synthetic Challenges and Yield Optimization Strategies
A primary challenge in the synthesis of diphenylhexatriene and its derivatives is the poor solubility of the chromophore, which can complicate purification and subsequent reaction steps. acs.orgresearchgate.net To overcome this, a common strategy involves the incorporation of branched alkyl chains onto the phenyl rings, which enhances the solubility of the final materials without significantly altering the core photophysical properties. acs.orgnih.gov
Yield optimization is another key focus. The scalability of the synthesis is a significant consideration for practical applications. The palladium-catalyzed dimerization method has demonstrated good scalability, providing a 73% isolated yield when performed on a >10 mmol scale of cinnamyl acetate. nih.gov Further optimization can be achieved by exploring different substrates. Studies have shown that other cinnamyl derivatives, such as cinnamyl pivalate and cinnamyl chloride, can also serve as effective precursors under similar palladium-catalyzed conditions, yielding the desired diphenylhexatriene in high yields of 88% and 70%, respectively. nih.gov This flexibility in substrate choice allows for adaptation of the synthesis based on precursor availability and cost.
Strategic Introduction of the Trimethylammonium Moiety
The introduction of the trimethylammonium group transforms the hydrophobic DPH molecule into an amphipathic derivative, commonly known as TMA-DPH. nih.govthermofisher.com This cationic group acts as a surface anchor, improving the probe's localization within specific regions of lipid membranes, with the charged moiety residing at the lipid/water interface. nih.govnih.gov
The synthesis of TMA-DPH, or 1-(4-trimethylaminophenyl)-6-phenyl-1,3,5-hexatriene, requires a multi-step pathway that builds an asymmetric diphenylhexatriene precursor. A logical synthetic route involves:
Preparation of an Asymmetric Precursor: The synthesis would begin with a phenyl ring already functionalized with a group that can be converted to a trimethylammonium moiety. A common precursor is a nitro- or amino-substituted benzaldehyde.
Chain Formation: The hexatriene chain is constructed, often through sequential reactions like Wittig or Horner-Wadsworth-Emmons reactions, to link the substituted phenyl group to the other, unsubstituted phenyl group.
Quaternization: If an amino-substituted diphenylhexatriene is synthesized, the final step is the exhaustive methylation of the primary amine to form the quaternary trimethylammonium cation. This is typically achieved using an excess of a methylating agent, such as methyl iodide or dimethyl sulfate.
The choice of precursors and the specific reaction sequence are designed to ensure that the final quaternization step is efficient and does not interfere with the conjugated polyene system.
Solubility: The properties of the counterion significantly influence the solubility of the resulting salt. nih.govresearchgate.net For instance, in a series of alkyl amine salts, increasing the alkyl chain length of the counterion leads to a reduction in aqueous solubility. nih.govaston.ac.uk The ability of the counterion to participate in hydrogen bonding also has a major impact on solubility. nih.gov The interaction between the charged headgroups of the surfactant and the counterions can screen electrostatic repulsion, affecting how the molecules pack and, consequently, their solubility. researchgate.net
Stability: The counterion plays a critical role in the solid-state chemical stability of the salt, particularly in the presence of moisture. nih.gov Key factors influenced by the counterion include the hygroscopicity of the salt, its aqueous solubility, and the pH of its saturated solution. For hydrolyzable compounds, the choice of counterion can alter the apparent rate constant of degradation by more than two orders of magnitude. nih.gov Ions that are weakly hydrated (chaotropic) can form contact pairs with the cation, reducing electrostatic repulsion and potentially "salting out" the compound, while extensively hydrated ions (kosmotropic) can increase solubility. researchgate.net
Chemical Modification and Functionalization Strategies
Further chemical modification of the trimethylammonium-diphenylhexatriene structure allows for the fine-tuning of its properties for specific applications. These strategies often focus on creating building blocks that can be used in more complex molecular architectures.
A powerful strategy involves the synthesis of asymmetric DPH derivatives that can be dimerized or oligomerized. acs.orgnih.gov For example, a bromo-substituted DPH building block can be synthesized, which then serves as a handle for cross-coupling reactions. acs.org Using a Suzuki coupling reaction, this bromo-DPH can be linked with bis-boronic acid pinacol esters to produce well-defined DPH dimers connected by a phenylene spacer. acs.orgnih.gov This approach allows for systematic variation of the linking geometry (ortho, meta, para) to study intramolecular processes like singlet fission. acs.org
Other functionalization strategies applicable to conjugated polyenes include post-polymerization modifications. For instance, Diels-Alder reactions can be used to couple small molecules to a conjugated backbone, introducing a wide array of functionalities. These methods open up possibilities for attaching other reporter groups, targeting moieties, or groups that modulate the electronic properties of the chromophore.
Incorporation of Substituents for Tunable Properties
The modification of the DPH scaffold through the incorporation of specific substituents is a key strategy for tuning its photophysical and chemical properties. The addition of charged groups, such as the trimethylammonium moiety in TMA-DPH, alters the probe's localization within biological membranes compared to the parent DPH molecule. While the hydrophobic DPH molecule embeds deeply within the lipid bilayer, the cationic TMA-DPH is anchored at the lipid-water interface due to its charged headgroup. nih.gov This altered localization, however, only results in a slightly shallower position for the fluorophore, with the significant difference in molecular dynamics being attributed to favorable electrostatic interactions between the trimethylammonium group and electronegative lipid atoms. nih.gov
Beyond simple charged groups, more complex substitutions are used to modulate electronic properties for applications like intramolecular singlet fission (iSF). A novel synthetic methodology has been developed to create asymmetric DPH derivatives, which can then be used as building blocks for more complex structures. acs.org For instance, phenylene-linked DPH dimers have been synthesized to study iSF. In these systems, the substitution pattern on the phenylene linker dramatically influences the electronic communication between the two DPH units.
When a para-phenylene linker is used, direct electronic conjugation occurs between the DPH chromophores. This leads to greater electron delocalization, resulting in a lower-energy singlet excited state and a rapid, non-radiative decay to the ground state, which is a known characteristic of longer polyenes. acs.org Conversely, employing meta-phenylene substitution patterns prevents this direct linear conjugation. nih.gov This electronic isolation allows for singlet fission to occur, and the rate of this process can be finely tuned over two orders of magnitude simply by changing the linker's geometry. acs.orgnih.gov This high degree of tunability demonstrates how strategic incorporation of substituents can control excited-state dynamics.
Table 1: Effect of Phenyl Ring Substitution on the Properties of DPH Dimers
| Substitution Pattern | Key Structural Feature | Observed Photophysical Property | Reference |
|---|---|---|---|
| All-Para p-(pDPH)₂ | Direct electronic conjugation of DPH units | Bathochromic (red) shift of ~0.15 eV; fast non-radiative decay (τ = 73 ps); no singlet fission observed | acs.orgnih.gov |
| Meta-Linked m-(mDPH)₂ | Conjugation between DPH units is prevented | Singlet fission is active; iSF occurs on the nanosecond timescale | nih.gov |
| Ortho-Linked o-(mDPH)₂ | Close spatial proximity of DPH units | Singlet fission is active; iSF is two orders of magnitude faster than in meta- and para-linked mDPH dimers | nih.gov |
Synthesis of Analogs for Structure-Property Relationship Studies
A key synthetic route to producing DPH dimers involves a Suzuki cross-coupling reaction. acs.org This method allows for the dimerization of a bromo-substituted DPH building block with various commercial bis-boronic acid pinacol esters. To overcome the poor solubility of the parent DPH, branched alkyl chains are often incorporated into the design of the monomeric building blocks. acs.org This approach provides a versatile platform for creating a library of analogs with different linker geometries (ortho, meta, para) to probe structure-function relationships in detail.
The resulting studies on these dimers reveal clear structure-property relationships. The geometry of the phenylene linker dictates the degree of electronic coupling between the DPH units. The all-para linked dimer, p-(pDPH)₂, behaves like a longer, single chromophore due to extensive delocalization. acs.org In contrast, the meta-linked dimers, where the DPH units are electronically isolated, exhibit the photophysical behavior of two weakly interacting chromophores, which is a prerequisite for efficient intramolecular singlet fission. nih.gov The ortho-linked dimer shows the fastest rate of singlet fission, a property attributed to the close spatial proximity of the DPH units enforced by the linker's geometry. nih.gov
Another class of analogs includes phospholipid derivatives of DPH, such as DPH-PC, where the DPH fluorophore is covalently attached to a phosphatidylcholine molecule. nih.gov The synthesis of such analogs allows the fluorescent probe to be integrated more naturally into specific regions of a lipid membrane. Studies comparing DPH, TMA-DPH, and DPH-PC show that each analog reports on a different membrane microenvironment, highlighting how the synthetic attachment of different chemical moieties can be used to create probes for studying membrane heterogeneity. nih.gov
Table 2: Structure-Property Relationships in Synthesized DPH Analogs
| Analog | Structural Modification | Resulting Property | Reference |
|---|---|---|---|
| TMA-DPH | Addition of a cationic trimethylammonium group | Anchors the probe at the membrane surface, hindering rotational motion | nih.govnih.gov |
| p-(pDPH)₂ | Para-phenylene linker between two DPH units | Enables direct electronic conjugation, leading to rapid internal conversion | acs.orgnih.gov |
| m-(mDPH)₂ / p-(mDPH)₂ | Meta-phenylene linker between two DPH units | Prevents linear conjugation, enabling intramolecular singlet fission | nih.gov |
| DPH-PC | Covalent attachment to a phosphatidylcholine lipid | Integrates the fluorophore into the phospholipid structure, probing a distinct membrane environment | nih.gov |
Computational and Theoretical Chemistry of Trimethylammonium Diphenylhexatriene
Molecular Dynamics Simulations in Heterogeneous Chemical Matrices
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the behavior of molecules like TMA-DPH in environments that are challenging to probe experimentally. mdpi.com These simulations have been widely used to characterize the partitioning, disposition, and dynamics of fluorescent probes in lipid membranes and other complex systems. researchgate.net
The defining structural feature of TMA-DPH, its cationic trimethylammonium moiety, dictates its localization in heterogeneous environments. MD simulations have shown that this charged group acts as an anchor at aqueous interfaces. mdpi.com In lipid bilayer systems, which serve as a well-studied model for heterogeneous chemical matrices, the TMA-DPH probe is localized in the upper shallow region of the membrane. researchgate.net A definitive study determined that the cationic TMA group resides between the electronegative lipid phosphate (B84403) and carbonyl/ester groups, which maximizes favorable electrostatic interactions with both. nih.gov This anchoring effect means that TMA-DPH primarily probes the glycerol (B35011) backbone and upper acyl chain regions of the bilayer. researchgate.net
While much of the research has focused on biomimetic membranes, the principles of its localization are applicable to other non-biological heterogeneous systems. For instance, in silica-based materials like MCM-41, host-guest interactions between probe molecules and the silica (B1680970) surface are critical. acs.org DFT/TD-DFT calculations on similar dye molecules have shown that interactions between the probe and silanol (B1196071) groups on the SiO₂ surface are responsible for stabilization. acs.org For TMA-DPH, its cationic headgroup would be expected to engage in strong electrostatic interactions with the negatively charged or polar surface groups of inorganic matrices like silica, leading to a defined interfacial localization. The probe's behavior is thus governed by a combination of hydrophobic interactions involving the diphenylhexatriene core and specific electrostatic interactions at the interface. nih.gov
MD simulations have been crucial in analyzing the translational and rotational motion of TMA-DPH within constrained media. nih.gov It is well-established from these simulations that both the rotational and lateral diffusion of TMA-DPH are noticeably hindered when compared to its uncharged parent compound, DPH. nih.gov This hindrance is not primarily due to a difference in localization depth but is a direct consequence of the favorable electrostatic interactions between the TMA-DPH headgroup and the surrounding matrix, which restrict its movement. nih.govresearchgate.net
The rotational dynamics are often quantified by calculating rotational autocorrelation functions from the simulation trajectories. mdpi.comnih.gov These functions describe how quickly the orientation of the molecule's long axis decorrelates over time. For TMA-DPH in lipid bilayers, these curves show a more restricted and slower decay compared to DPH, confirming the hindered motion. nih.govresearchgate.net The presence of ordering components like cholesterol in a lipid bilayer further constrains the probe's motion, which is captured by these simulations. mdpi.comresearchgate.net The limiting anisotropy (r∞) and rotational correlation times (φ), which represent the degree of order and the speed of rotation, respectively, can be derived from these analyses to quantify the dynamics. researchgate.net
Table 1: Representative Rotational Dynamics of TMA-DPH in Different Constrained Media from MD Simulations
| Property | Medium A (Less Ordered, e.g., POPC Bilayer) | Medium B (More Ordered, e.g., POPC with Cholesterol) | Observation |
|---|---|---|---|
| Rotational Motion | More mobile | Significantly hindered | Increased order in the medium restricts rotational freedom. mdpi.com |
| Translational Diffusion | Slower than DPH | Slower than in Medium A | Hindered by electrostatic anchoring and increased packing. nih.gov |
| Rotational Autocorrelation | Faster decay | Slower decay with a larger residual component | Indicates that the molecule reorients more slowly and is more constrained in the ordered medium. mdpi.comnih.gov |
| Order Parameter (S) | Lower | Higher | Reflects a narrower angular distribution of the probe's long axis relative to the bilayer normal. researchgate.net |
Quantum Chemical Calculations for Electronic and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and resulting photophysical properties of fluorescent probes like TMA-DPH. researchgate.netmdpi.com
DFT and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are the principal methods for studying the electronic properties of fluorophores. researchgate.net These calculations are used to understand the nature of the electronic transitions (e.g., π → π* character) and to rationalize the influence of the chemical environment on the probe's properties. acs.org For many fluorescent probes, DFT and TD-DFT calculations of their electronic structure have shown good agreement with experimental absorption spectra. nih.govresearchgate.net It has been noted, however, that calculations on gas-phase compounds can be insufficiently accurate, and including the effects of the surrounding matrix through simulation is often necessary to achieve good agreement with experimental data. acs.org DFT calculations have been successfully used to provide insights into the structural and electronic features of complex molecules and their interactions. rsc.org
A primary application of TD-DFT is the prediction of the optical properties of molecules, including their absorption and emission spectra. mdpi.com Calculations can determine the energies of electronic transitions, which correspond to the peaks in absorption spectra. acs.org For various fluorescent molecules, these quantum-chemical calculations have yielded results in good agreement with experimental photophysical parameters. acs.org
The accuracy of these predictions is often high enough to confirm experimental trends, such as shifts in absorption and emission wavelengths when the probe is in different solvents or matrices. nih.gov For example, studies on other probes have shown that interactions with a surface, such as the silanol groups in silica, are strengthened upon photoexcitation, which is reflected in the computed absorption and emission spectra. acs.org This predictive power is valuable for interpreting experimental results and for the rational design of new fluorescent probes with desired spectral characteristics. mdpi.com
Table 2: Representative Comparison of Theoretical and Experimental Photophysical Data for a Fluorophore
| Parameter | Theoretical Value (TD-DFT) | Experimental Value | Reference for Methodology |
|---|---|---|---|
| Absorption Maximum (λ_abs) | ~400 nm | ~410 nm | acs.org |
| Emission Maximum (λ_em) | ~520 nm | ~530 nm | acs.org |
| Transition Character | S₀ → S₁ (π → π*) | Inferred from spectroscopy | acs.org |
| Transition Dipole Moment (μ₀₁) | ~6.5 D | ~6.5 D | acs.org |
Quantum chemical calculations are essential for investigating the molecular geometry of TMA-DPH in both its ground state (S₀) and its electronically excited states (e.g., S₁). mdpi.comresearchgate.net These methods can be used to explore the ground state conformational distribution and to build accurate models for subsequent excited-state dynamics simulations. researchgate.net
Upon absorption of a photon, the geometry of the molecule can change significantly. TD-DFT can be used to optimize the geometry of the excited state, revealing how the structure relaxes after excitation. For polyenes like TMA-DPH, a key process in the excited state is the twisting of dihedral angles in the carbon chain. researchgate.net This twisting can be a rapid, non-radiative decay pathway that competes with fluorescence, thereby influencing the molecule's fluorescence quantum yield. researchgate.net Furthermore, calculations can show how host-guest interactions with the surrounding matrix change upon photoexcitation, which can stabilize or destabilize the excited state and affect the photophysical output. acs.org
Intermolecular Interactions and Solvent Effects
The behavior of trimethylammonium-diphenylhexatriene (TMA-DPH) in various chemical environments is profoundly influenced by intermolecular interactions and solvent effects. As a cationic derivative of diphenylhexatriene (DPH), its positively charged trimethylammonium group plays a pivotal role in its localization and interactions at interfaces, particularly within biological membranes. nih.govhuji.ac.il The fluorescence properties of TMA-DPH are highly sensitive to its immediate surroundings, making it a valuable probe for studying the dynamics and structure of lipid bilayers. nih.govresearchgate.net
Studies comparing TMA-DPH with its uncharged counterpart, DPH, have highlighted the significance of its charged moiety. While DPH tends to embed itself deeper within the hydrophobic core of a lipid bilayer, the trimethylammonium group of TMA-DPH acts as an anchor, localizing the molecule closer to the lipid/water interface. nih.govhuji.ac.il This positioning dictates the types of intermolecular interactions it experiences. The major interactions are not just with the hydrophobic acyl chains of lipids but also include significant electrostatic interactions with the polar headgroups and surrounding water molecules. nih.govnih.gov
The solvent environment has a demonstrable effect on the fluorescence of TMA-DPH. Research on DNA-cationic lipid complexes has shown that changes in the solvent from H₂O to D₂O lead to substantial differences in the fluorescence intensity of TMA-DPH, suggesting that solvent relaxation effects and the degree of water exposure to the probe are critical components of its interaction mechanism. nih.govhuji.ac.il
Modeling Solvatochromism and Environment Sensitivity
Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key feature of TMA-DPH's utility as a molecular probe. Its fluorescence is environmentally sensitive, and changes in its emission spectrum and anisotropy can be modeled to understand the properties of its local environment. researchgate.net
The sensitivity of TMA-DPH to its environment is particularly evident in studies of lipid membranes. For instance, the presence of other molecules, such as the general anesthetic isoflurane (B1672236), can alter the fluorescence anisotropy of TMA-DPH. In liquid crystalline dipalmitoylphosphatidylcholine liposomes, isoflurane was found to increase the fluorescence anisotropy of TMA-DPH, suggesting a decrease in the non-axial mobility of the probe within the headgroup region of the membrane. researchgate.netnih.gov This demonstrates how changes in the intermolecular forces within the membrane, induced by a third component, can be detected and quantified by monitoring TMA-DPH's fluorescence.
Computational models, such as molecular dynamics (MD) simulations, are instrumental in understanding the solvatochromic behavior of TMA-DPH. These simulations can model the position and orientation of the probe within a lipid bilayer, providing insights into how its interactions with surrounding lipid and water molecules affect its fluorescent properties. nih.govnih.gov While specific solvatochromic prediction models like COSMO-RS have been developed for ionic liquids, the principles of modeling solvent effects on charged species are applicable to understanding TMA-DPH. frontiersin.org The photophysics of related diphenylpolyenes are known to be strongly dependent on solvent polarizability, where the energy gap between the excited states is influenced by the solvent, a key factor in their solvatochromic shifts. nih.gov
The following table summarizes findings from a study on the effect of isoflurane on the fluorescence anisotropy of TMA-DPH in dipalmitoylphosphatidylcholine (DPPC) liposomes, illustrating the probe's environmental sensitivity.
| Isoflurane Concentration (mM) | Change in TMA-DPH Fluorescence Anisotropy | Interpretation |
| 7-25 | Increase of ~0.02 units | Decreased non-axial mobility in the headgroup region. researchgate.netnih.gov |
| 0 (Control) | Baseline | Baseline mobility of the probe. |
Electrostatic Interactions and Their Influence on Molecular Behavior
The defining feature of TMA-DPH in comparison to DPH is its permanent positive charge, which governs its electrostatic interactions and, consequently, its molecular behavior in polar and charged environments. researchgate.netnih.gov These electrostatic forces are central to its function as a membrane probe, anchoring it at the lipid-water interface. nih.govhuji.ac.il
Molecular dynamics simulations have revealed that the hindered translational and rotational motion of TMA-DPH within a lipid bilayer, when compared to DPH, is primarily due to favorable electrostatic interactions with electronegative atoms in the lipid headgroups, rather than a significant difference in its depth of insertion. researchgate.netnih.gov The trimethylammonium group interacts strongly with the phosphate and carbonyl oxygen atoms of phospholipids. nih.gov This anchoring effect has been observed in simulations with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, where the average location of the TMA-DPH fluorophore is only slightly shallower (by about 3-4 Å) than that of DPH. researchgate.netnih.gov
The influence of electrostatic interactions is also prominent when TMA-DPH is used to probe complex systems, such as DNA-lipid aggregates. In these systems, the negatively charged phosphate backbone of DNA can interact with the positively charged headgroups of cationic lipids. TMA-DPH can report on these interactions. At low DNA to lipid charge ratios, the condensation of positive lipid headgroups by the negatively charged DNA induces the formation of ordered lipid domains. nih.govhuji.ac.il This phase separation leads to defects at the lipid/water interface and an increased exposure of the hydrophobic acyl chains to water, which is detected by a quenching of TMA-DPH fluorescence and an increase in its fluorescence anisotropy. nih.govhuji.ac.il
The table below outlines the effects of varying DNA to lipid charge ratios on the fluorescence properties of TMA-DPH in a cationic liposome (B1194612) model, highlighting the role of electrostatic interactions in altering the molecular environment and behavior of the probe.
| DNA-/L+ (Mole Charge Ratio) | TMA-DPH Fluorescence Intensity | TMA-DPH Fluorescence Anisotropy | Interpretation of Molecular Behavior |
| ≥ 1 | Increased | Small increase | Homogeneous lateral condensation of lipids, reduced water near the probe. nih.govhuji.ac.il |
| < 0.6 | Quenched | Large increase | DNA condenses lipid headgroups, inducing lipid-ordered domains and membrane defects. nih.govhuji.ac.il |
These findings underscore the critical role of electrostatic interactions in dictating the localization, dynamics, and reporting function of TMA-DPH in computational and theoretical studies of complex molecular systems.
Mechanistic Elucidation of Molecular Interactions in Chemical Systems
Probe Behavior in Artificial Supramolecular Assemblies (Non-Biological)
The behavior of TMA-DPH within artificial supramolecular assemblies, such as liposomes, provides a window into the structure and dynamics of these organized chemical architectures. Its distinct molecular structure dictates its positioning and motional freedom, which are in turn sensitive to the composition and physical state of the assembly.
Localization and Orientation within Defined Chemical Architectures
The localization of TMA-DPH in artificial lipid bilayers is primarily dictated by its amphiphilic character. The positively charged trimethylammonium group anchors the molecule at the lipid/water interface, while the hydrophobic diphenylhexatriene moiety inserts into the nonpolar region of the bilayer. This positioning contrasts with its non-charged parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which is embedded deeper within the hydrophobic core.
The orientation of TMA-DPH is highly dependent on the physical state of the lipid assembly. In the gel phase of dipalmitoylphosphatidylcholine (DPPC) bilayers, TMA-DPH exhibits a bimodal distribution. One population is located near and parallel to the bilayer surface, while a second population is oriented at approximately 25 degrees with respect to the bilayer normal, with the trimethylammonium group anchored in the headgroup domain. Upon transitioning to the more fluid liquid-crystalline phase, the orientation of TMA-DPH changes significantly. The population near the surface penetrates deeper and tilts at about 20 degrees, while the second population adopts an orientation nearly perpendicular to the membrane surface.
Table 1: Orientation of TMA-DPH in Dipalmitoylphosphatidylcholine (DPPC) Bilayers
| Phase of DPPC Bilayer | Population 1 Orientation | Population 2 Orientation |
|---|---|---|
| Gel Phase | Near and parallel to the bilayer surface | ~25° with respect to the bilayer normal |
| Liquid-Crystalline Phase | Deeper penetration, ~20° tilt with respect to the surface | Perpendicular to the membrane surface |
Influence of Chemical Microenvironment on Fluorophore Motion
The chemical microenvironment within a supramolecular assembly significantly influences the motional dynamics of TMA-DPH, which can be quantified through fluorescence anisotropy measurements. A higher fluorescence anisotropy value indicates more restricted motion and a more ordered environment, while a lower value suggests greater rotational freedom and a more fluid environment.
The interaction with other molecules within the assembly can alter the local microenvironment and, consequently, the fluorescence anisotropy of TMA-DPH. For instance, the presence of DNA in cationic liposomes composed of DOTAP and DOPE leads to changes in TMA-DPH's fluorescence properties. At low DNA to lipid charge ratios, the condensation of lipid headgroups by DNA induces the formation of ordered lipid domains, leading to a large increase in TMA-DPH fluorescence anisotropy. This suggests a more rigid environment for the probe. Conversely, at higher DNA to lipid ratios, a more homogeneous condensation of lipids occurs, resulting in a smaller increase in fluorescence anisotropy.
The introduction of small molecules can also perturb the microenvironment. The volatile anesthetic isoflurane (B1672236), when added to liquid crystalline dipalmitoylphosphatidylcholine liposomes, causes an increase in the fluorescence anisotropy of TMA-DPH. This counterintuitive result suggests that isoflurane decreases the non-axial mobility of the probe in the headgroup region, possibly by altering the lateral pressure profile of the membrane.
Table 2: Influence of Chemical Perturbations on TMA-DPH Fluorescence Anisotropy in Liposomes
| Liposome (B1194612) System | Perturbing Agent | Effect on TMA-DPH Fluorescence Anisotropy |
|---|---|---|
| DOTAP/DOPE | DNA (low charge ratio) | Large increase |
| DOTAP/DOPE | DNA (high charge ratio) | Small increase |
| DPPC (liquid-crystalline) | Isoflurane | Increase |
Energy Transfer Mechanisms (Purely Chemical Context)
Energy transfer processes are fundamental to many chemical and photophysical phenomena. TMA-DPH, as a fluorophore, can participate in such processes, acting as either an energy donor or acceptor. The efficiency of these transfers is highly dependent on the distance and spectral overlap between the participating molecules.
Förster Resonance Energy Transfer (FRET) Principles
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore in an excited state and an acceptor molecule. The process relies on the dipole-dipole coupling between the donor and acceptor, and its efficiency is inversely proportional to the sixth power of the distance between them, making it a sensitive "spectroscopic ruler" for measuring nanoscale distances. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
In the context of artificial supramolecular assemblies, FRET can be used to study the proximity of molecules. While specific studies detailing TMA-DPH as a donor or acceptor in a FRET pair within a purely chemical system are not extensively documented in the reviewed literature, the principles of FRET allow for the construction of such a system. For example, TMA-DPH could theoretically act as a FRET donor to an acceptor molecule like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) phosphatidylethanolamine (B1630911) (NBD-PE) when co-localized in a liposome. The emission spectrum of TMA-DPH (around 430 nm) has some overlap with the absorption spectrum of NBD-PE (around 460 nm), making FRET possible. The efficiency of this energy transfer would be a direct measure of the proximity of TMA-DPH and NBD-PE within the lipid bilayer.
Triplet-Triplet Annihilation (TTA) and Sensitized Emission in Chemical Systems
Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. This can lead to upconverted fluorescence, where the emitted photon has a higher energy than the initially absorbed photons. TTA typically involves a sensitizer (B1316253) molecule that absorbs light and transfers its energy to an emitter (or annihilator) molecule, populating its triplet state.
Studies on diphenylhexatriene (DPH) and its derivatives have shown their potential as emitters in TTA upconversion (TTA-UC) systems. nih.gov In a typical system, a sensitizer, such as a palladium porphyrin derivative, is excited and then transfers its triplet energy to the DPH derivative. nih.gov Two of these triplet-state DPH derivatives can then undergo TTA to generate an excited singlet-state DPH derivative, which subsequently emits a photon of higher energy. nih.gov The efficiency of this process is influenced by the triplet lifetime and the quantum yield of the TTA process itself. nih.gov While specific studies on TMA-DPH in TTA-UC systems are not detailed in the available literature, its structural similarity to DPH suggests it could potentially function as an emitter in such systems, particularly in aqueous or interfacial environments where its cationic nature would influence its solubility and interaction with sensitizers.
Photoisomerization Pathways and Photochemical Stability
The photochemical stability and potential for photoisomerization are critical properties of a fluorescent probe, as these can affect the reliability and interpretation of fluorescence-based measurements. Photoisomerization involves a light-induced change in the geometric arrangement of a molecule, which can alter its photophysical properties. Photochemical stability refers to the molecule's resistance to irreversible chemical changes upon exposure to light.
Advanced Functional Applications in Non Biological Materials Science
Development of Chemical Sensors and Probes
TMA-DPH serves as a valuable fluorescent probe for characterizing the properties of synthetic materials at the molecular level. Its application is primarily centered on its ability to report on the microviscosity and polarity of its immediate surroundings through changes in its fluorescence characteristics.
Detection of Chemical Analytes in Solution and Solid State
While direct applications for the detection of specific chemical analytes using TMA-DPH in non-biological systems are not extensively documented, the principles derived from its behavior in model membranes suggest significant potential. The fluorescence of TMA-DPH is known to be quenched by water. nih.gov This property can be harnessed to detect the presence of water or changes in hydration at the surface of synthetic materials. For instance, the interaction of analytes with a polymer matrix containing TMA-DPH could alter the local water content, leading to a measurable change in fluorescence intensity.
Furthermore, the cationic trimethylammonium group of TMA-DPH can interact with anionic species. nih.gov This suggests a potential application in sensing the presence of anionic polymers or surfactants in solution. The binding of such analytes to the TMA-DPH probe would likely alter its photophysical properties, providing a basis for a sensing mechanism.
Fluorescence-Based Sensing of Microviscosity and Polarity in Synthetic Polymers or Gels
The most developed application of TMA-DPH in materials science is in the characterization of the microviscosity and polarity of synthetic polymers and gels. This is analogous to its well-established use in studying biological membranes. The fluorescence anisotropy of TMA-DPH is highly sensitive to the rotational mobility of the molecule, which is, in turn, governed by the viscosity of its local environment.
When embedded in a synthetic polymer or gel, the degree of rotational freedom of TMA-DPH is restricted by the polymer chains or the gel network. An increase in the microviscosity of the material will lead to a higher fluorescence anisotropy value, as the probe's rotation is more hindered. This principle allows for the quantitative measurement of local viscosity within these materials.
The amphiphilic nature of TMA-DPH, with its charged headgroup and hydrophobic body, causes it to orient at interfaces between polar and non-polar domains within a material. This makes it particularly useful for probing the polarity at the surface of polymer micelles or at the interface of polymer blends. A change in the polarity of the environment can affect the electronic distribution of the fluorophore, leading to shifts in its emission spectrum and changes in its fluorescence lifetime.
Table 1: Representative Fluorescence Anisotropy Changes of TMA-DPH in Response to Environmental Perturbations
| System | Perturbation | Change in TMA-DPH Fluorescence Anisotropy | Implied Change in Microenvironment |
| Liquid Crystalline Dipalmitoylphosphatidylcholine (DPPC) Liposomes | Addition of Isoflurane (B1672236) (7-25 mM) | Increase of ~0.02 units | Decreased non-axial dye mobility in the headgroup region, suggesting increased lateral pressure. |
This data, while from a biological model system, illustrates the principle of using TMA-DPH to probe changes in the local environment that are applicable to synthetic materials.
Integration into Optoelectronic Devices
The application of TMA-DPH in optoelectronic devices is not a widely researched area, and there is a notable lack of studies detailing its integration into technologies such as OLEDs, or its use in photonics and plasmonics.
Role in Organic Light-Emitting Diodes (OLEDs) or Related Technologies
There is no significant body of research to suggest that TMA-DPH is used as a primary emitting material, host material, or charge transport material in the fabrication of OLEDs. Materials for these applications typically require efficient charge injection, transport, and recombination properties, as well as high photoluminescent quantum yields in the solid state and good thermal and photochemical stability. While TMA-DPH is fluorescent, its primary utility lies in its sensitivity to the environment rather than its efficiency as a light emitter in a solid-state device. Its ionic nature may also be detrimental to the performance and longevity of OLEDs, which are sensitive to mobile ions.
Exploration in Photonic and Plasmonic Systems
Similarly, the exploration of TMA-DPH in photonic and plasmonic systems appears to be limited. While fluorescent molecules can be coupled with plasmonic nanostructures to enhance or modify their emission, there are no specific reports of TMA-DPH being used for this purpose in a materials science context. The focus of TMA-DPH research has remained on its role as a sensor.
Materials for Advanced Fluorescence Imaging (Non-Biological Microscopy)
The principles that make TMA-DPH a useful probe in biological microscopy can be extended to the imaging of non-biological materials. Its ability to report on local order, viscosity, and polarity makes it a potential candidate for visualizing and quantifying these properties in synthetic materials with high spatial resolution.
For example, TMA-DPH could be used to image the phase separation in polymer blends or the formation of ordered domains in thin polymer films. By observing the fluorescence anisotropy or lifetime of the probe across a sample, a map of the material's microstructural heterogeneity could be generated. This would be particularly useful in understanding the properties of materials at the nanoscale.
In the context of self-assembling materials, such as block copolymers that form micelles or other ordered structures in solution, TMA-DPH could be used to visualize the different domains. Its preferential localization at polar-apolar interfaces would allow for the clear demarcation of these regions.
Application in Super-Resolution Microscopy for Material Characterization
While TMA-DPH is widely utilized in conventional fluorescence microscopy to visualize micro-scale domains in systems like lipid vesicles, its photophysical properties suggest a strong potential for application in super-resolution microscopy for the nanoscale characterization of materials. thermofisher.cominterchim.fr Super-resolution techniques overcome the diffraction limit of light to enable imaging with significantly higher resolution. The suitability of TMA-DPH for such applications stems from its fluorescence characteristics being intrinsically linked to its immediate nano-environment. interchim.frnih.gov
The fluorescence lifetime and anisotropy of TMA-DPH are highly sensitive to the molecular packing and viscosity of its surroundings. interchim.frnih.gov This environmental sensitivity is a key attribute for probes used in advanced imaging modalities. For instance, techniques that map fluorescence lifetime (Fluorescence Lifetime Imaging Microscopy, FLIM) or fluorescence anisotropy at a sub-diffraction level could employ TMA-DPH to probe nanodomains within synthetic materials.
Detailed Research Findings: Research has established that TMA-DPH's fluorescence lifetime is more sensitive to changes in lipid composition and temperature than its parent compound, Diphenylhexatriene (DPH). interchim.fr In studies on phospholipidic vesicles, fluorescence quenching effects resulting from Förster-type resonance auto-transfer were found to be dependent on membrane fluidity, indicating a direct link between a measurable fluorescence property and the physical state of the local environment. nih.gov These findings are foundational for its potential use in materials science. One could envision using TMA-DPH to characterize:
Nanoscale Heterogeneity in Polymer Blends: Differentiating between amorphous and crystalline nanodomains.
Phase Separation in Block Copolymers: Mapping the boundaries and local viscosity of different polymer blocks.
Structural Integrity of Micelles or Nanoparticle Coatings: Assessing the order and packing of surfactant or polymer layers on a nanoscale.
By combining the spatial mapping capabilities of microscopy with the environmental sensitivity of the TMA-DPH probe, it is possible to generate detailed, spatially resolved images of molecular order and viscosity within complex, non-biological materials. thermofisher.cominterchim.fr
Fluorescent Tracers for Diffusion Studies in Non-Living Complex Fluids
TMA-DPH serves as an effective fluorescent tracer for investigating molecular diffusion and local viscosity in non-living complex fluids, such as emulsions, liquid crystals, and synthetic polymer systems. thermofisher.com This application relies on the measurement of fluorescence polarization or anisotropy, a technique for which the rod-like shape of TMA-DPH is ideally suited. caymanchem.comaatbio.com
The core principle involves exciting the sample with plane-polarized light. The TMA-DPH molecules preferentially absorb photons whose electric vector is aligned with their long molecular axis. interchim.fr If the probe is in a highly viscous or ordered environment (e.g., a gel state), its rotational motion is restricted. As a result, the emitted fluorescence remains highly polarized. Conversely, in a low-viscosity environment (e.g., a fluid or solution state), the probe rotates significantly during the interval between absorption and emission, leading to a depolarization of the emitted light. The degree of polarization is therefore inversely proportional to the probe's rotational diffusion rate, which is a direct reporter on the microviscosity of its immediate surroundings. interchim.fraatbio.com
Detailed Research Findings: The utility of DPH-based probes as viscosity sensors extends to micelles, liquid crystals, and synthetic polymers. thermofisher.com The cationic trimethylammonium group on TMA-DPH acts as a surface anchor, making it particularly useful for probing interfacial regions in multiphase systems like emulsions or coated particles. thermofisher.comnih.gov Atomistic molecular dynamics simulations have confirmed that the rotational motion of TMA-DPH is significantly hindered in ordered environments due to electrostatic interactions and physical constraints. nih.gov
This technique allows researchers to:
Determine Phase Transitions: By monitoring fluorescence anisotropy as a function of temperature, one can pinpoint phase transition temperatures in liquid crystals or polymers.
Characterize Emulsion Stability: Assess the rigidity and order of the surfactant layer at the oil-water interface in an emulsion.
Probe Polymer Dynamics: Investigate the local viscosity and chain mobility within a polymer matrix below and above the glass transition temperature.
The relationship between the material state and the observed fluorescence anisotropy is a powerful tool for material characterization, as summarized in the table below.
Data Tables
Table 1: Photophysical Properties of TMA-DPH
This table summarizes the key spectral properties of the Trimethylammonium-diphenylhexatriene fluorescent probe.
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | ~355 nm | caymanchem.comaatbio.commedchemexpress.com |
| Emission Maximum (Em) | ~430 nm | caymanchem.comaatbio.commedchemexpress.com |
| Common Stock Solvent | Dimethyl sulfoxide (B87167) (DMSO) | aatbio.com |
| Fluorescence in Water | Essentially non-fluorescent | interchim.fr |
| Fluorescence in Membranes/Hydrophobic Media | Strong enhancement | interchim.frnih.gov |
Table 2: TMA-DPH Fluorescence Anisotropy as a Function of Environment
This interactive table illustrates how the physical state of a complex fluid influences the rotational mobility of the TMA-DPH probe and its resulting fluorescence anisotropy signal.
| Environment State | Probe Rotational Mobility | Resulting Microviscosity | Expected Fluorescence Anisotropy (r) |
| Fluid / Disordered | High | Low | Low |
| Viscous / Semi-Ordered | Intermediate | Intermediate | Intermediate |
| Gel / Ordered | Low | High | High |
Emerging Research Directions and Future Challenges
Development of Novel Computational Models for Complex Environments
The behavior of TMA-DPH in heterogeneous environments like cell membranes is complex, governed by subtle intermolecular interactions. While classical molecular dynamics (MD) simulations have been invaluable, the next generation of research is focused on developing more sophisticated computational models to capture its photophysical responses with higher fidelity.
A significant challenge lies in accurately simulating the excited-state dynamics of TMA-DPH, which dictates its fluorescence properties. Hybrid quantum mechanics/molecular mechanics (QM/MM) models are at the forefront of this effort. mdpi.com In these models, the TMA-DPH molecule (the quantum mechanical part) is treated with high-level quantum chemistry methods, while the surrounding environment, such as a lipid bilayer and water, is treated with classical force fields (the molecular mechanics part). mdpi.com This approach allows for the calculation of spectroscopic properties, such as absorption and emission spectra, that are directly comparable to experimental results. mdpi.comnih.gov
Atomistic MD simulations have provided detailed insights into the location and orientation of TMA-DPH within lipid bilayers. nih.govresearchgate.net These studies have confirmed that the charged trimethylammonium group anchors the probe at the lipid/water interface, with the diphenylhexatriene fluorophore inserting into the more ordered, shallow regions of the bilayer. nih.govresearchgate.net Future computational work aims to build on this by:
Improving Force Fields: Developing more accurate force fields for both the ground and excited states of TMA-DPH to better reproduce its dynamic behavior and interactions with diverse lipid species and membrane proteins.
Modeling Complex Bilayers: Simulating TMA-DPH in increasingly realistic membrane models that include a wide variety of lipids and embedded proteins to understand how local heterogeneity affects the probe's response. acs.org
Bridging Timescales: Combining all-atom MD with coarse-grained simulations to model processes that occur over longer timescales, such as the passive transport of the probe between different cellular compartments. ulisboa.pt
These advanced models are crucial for a more precise interpretation of experimental fluorescence data and for predicting the properties of novel TMA-DPH derivatives. nih.gov
Synthesis of Advanced Derivatives with Tailored Photophysical Profiles
While TMA-DPH was itself an advancement over its parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), offering improved membrane localization, the field is moving toward the synthesis of a new generation of derivatives with highly specialized properties. thermofisher.com The goal is to create probes that are not just reporters of general membrane order but can sense specific molecular events or environments.
The synthetic strategy often involves modifying the DPH core structure to tune its photophysical characteristics. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the probe's dipole moment, making its fluorescence emission sensitive to the polarity of its immediate environment. acs.org This creates "solvatochromic" probes that can report on changes in local hydration at the membrane interface.
Future challenges in this area include:
Targeted Sensing: Designing derivatives that can specifically report on lipid peroxidation, membrane potential, or the presence of specific ions.
Multi-Photon Probes: Optimizing the two-photon absorption cross-section of new derivatives to make them better suited for deep-tissue imaging with reduced phototoxicity. mdpi.com
Enhanced Quantum Yield: Synthesizing probes with higher intrinsic brightness to improve signal-to-noise ratios in demanding imaging experiments.
The table below compares key properties of the parent DPH molecule with its derivative TMA-DPH, illustrating the impact of a single chemical modification.
| Property | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Trimethylammonium-diphenylhexatriene (TMA-DPH) | Reference |
| Localization | Hydrophobic core of the membrane | Anchored at the lipid/water interface | researchgate.netnih.gov |
| Orientation | Variable; can orient parallel to lipid tails or parallel to the membrane surface in the center | Long axis generally aligned with lipid tails | nih.govnih.gov |
| Lipid-Water Partition Coefficient (Kp) | ~1.3 × 10⁶ | ~2.4 × 10⁵ | thermofisher.com |
| Rotational & Lateral Diffusion | Faster | Hindered compared to DPH due to electrostatic interactions | nih.gov |
| Primary Use | Reports on the fluid, hydrophobic core of the bilayer | Reports on the more ordered, shallow regions near the headgroups | nih.govnih.gov |
Exploration of Solid-State Photophysical Phenomena
The photophysics of TMA-DPH are typically studied in solution or within fluid lipid bilayers. However, there is a growing interest in understanding its behavior in solid-state and highly ordered environments. This knowledge is critical for interpreting data from cell membranes that contain solid-ordered (So) phases or "lipid rafts," and for potential applications in materials science. acs.org
Research on related DPH derivatives has shown that their fluorescence properties in the solid state are highly dependent on the specific molecular packing in the crystal lattice. researchgate.net This suggests that phenomena like aggregation-induced emission (AIE), where fluorescence is enhanced upon aggregation, could potentially be engineered into TMA-DPH derivatives. An AIE-TMA-DPH probe would be particularly powerful for studying the formation of ordered lipid domains, as it would "turn on" its fluorescence only when incorporated into these solid-like phases.
Future challenges include:
Crystal Engineering: Growing high-quality single crystals of TMA-DPH and its derivatives to correlate their crystal structure with their photophysical properties using techniques like X-ray diffraction. researchgate.net
Thin Film Characterization: Studying the behavior of TMA-DPH in thin films and other solid matrices to explore its potential use in organic light-emitting diodes (OLEDs) or as a sensor in solid-state devices.
Modeling Ordered Phases: Developing computational models that can accurately predict the photophysical properties of TMA-DPH aggregates and its behavior within the highly ordered lipid environments found in biological membranes. acs.org
Integration with Nanomaterials for Enhanced Performance
A major emerging direction is the use of TMA-DPH in conjunction with nanomaterials, particularly in the field of drug delivery and nanomedicine. In these applications, TMA-DPH is not the primary therapeutic or imaging agent but rather a critical diagnostic tool to characterize how nanoparticles interact with and affect cell membranes.
Researchers have successfully used TMA-DPH to probe the rigidity and structural integrity of lipid nanoparticles (LNPs) designed for mRNA delivery. acs.orgacs.org By measuring the fluorescence anisotropy of TMA-DPH embedded in the LNP shell, scientists can assess the packing of the lipids, which is a critical parameter for nanoparticle stability and cargo release. acs.orgacs.org
Studies have also explored the effects of other nanomaterials on membrane properties. For instance, TMA-DPH has been used to measure changes in membrane fluidity when cells are exposed to gold nanoparticles or biodegradable polymer nanoparticles, providing insights into potential mechanisms of nanotoxicity or cellular uptake. nih.govub.edu
The table below summarizes recent applications where TMA-DPH was integrated with nanomaterial research.
| Nanomaterial System | Role of TMA-DPH | Research Finding | Reference |
| Lipid Nanoparticles (LNPs) | Probed the rigidity and organization of the LNP lipid bilayer. | LNP composition affects bilayer organization, which is crucial for mRNA delivery. | acs.orgacs.org |
| Hydrophobic Gold Nanoparticles (AuNPs) | Measured the impact of AuNPs on the fluidity of model lipid membranes. | The studied AuNPs did not significantly alter the fluidity of the membrane's headgroup region. | nih.gov |
| PLGA Nanoparticles | Assessed fluidity changes in corneal membrane models upon interaction with drug-loaded nanoparticles. | Used to understand the biophysical interactions between nanocarriers and ocular tissues. | ub.edu |
| Niosome Nanoparticles | Used to alter cell surface charge to study the uptake mechanism of niosomes. | Modifying membrane charge with cationic TMA-DPH increased nanoparticle uptake. | nih.gov |
Future challenges involve developing methodologies to use TMA-DPH to map nanoparticle-membrane interactions with higher spatial and temporal resolution, potentially by combining it with super-resolution microscopy techniques.
Addressing Photostability and Degradation Mechanisms in Non-Biological Applications
A persistent challenge for any fluorescent probe, including TMA-DPH, is its limited photostability. Under intense or prolonged light exposure, the molecule can undergo photochemical reactions that lead to irreversible loss of fluorescence, a process known as photobleaching. mdpi.com This limits the duration of imaging experiments and can complicate quantitative analysis.
While much of the research has been in biological contexts, understanding and improving photostability is equally critical for potential non-biological applications, such as in sensors or advanced optical materials. The degradation mechanisms are complex and can involve reactions with molecular oxygen, leading to the formation of non-fluorescent radical species or other photoproducts. mdpi.comupenn.edu
Emerging research is focused on several strategies to combat this degradation:
Chemical Modification: Synthesizing new derivatives with inherently more robust chromophores that are less susceptible to photo-oxidation. nih.gov
Environmental Control: Incorporating TMA-DPH into protective matrices or nanostructures, such as polydimethylsiloxane (B3030410) (PDMS) wells, that can quench the reactive states responsible for photobleaching. upenn.edu
Formulation with Antioxidants: Adding chemical reagents to the probe's environment that can scavenge molecular oxygen or other reactive species, thereby extending the probe's fluorescent lifetime.
Addressing the challenge of photostability is paramount for enabling long-term, high-intensity imaging and for the successful translation of TMA-DPH-based technologies into robust, real-world applications.
Concluding Perspectives on Academic Significance and Research Impact
Contribution to Fundamental Photochemistry and Photophysics
The study of TMA-DPH has provided significant insights into the fundamental processes of light absorption and emission in conjugated polyenes. Its photophysical properties are largely analogous to its parent compound, DPH, but with important distinctions arising from its charged trimethylammonium group. nih.gov
The fluorescence of TMA-DPH is highly sensitive to its local environment. In aqueous solutions, it is virtually non-fluorescent, but its fluorescence quantum yield increases dramatically when it is incorporated into a non-polar environment such as a lipid bilayer. nih.gov This behavior is a cornerstone of its utility as a fluorescent probe. The fluorescence lifetime of TMA-DPH is short in solution (less than 1.5 ns), but this extends to approximately 7 ns when embedded in the ordered environment of a lipid bilayer below its phase transition temperature. nih.gov
The photophysics of diphenylpolyenes like DPH and TMA-DPH are often described by a model involving two close-lying excited singlet states, the S1 (2¹Ag) and S2 (1¹Bu) states. nih.govrsc.org Excitation initially populates the strongly allowed S2 state, which is followed by rapid internal conversion to the lower-energy, formally forbidden S1 state, from which fluorescence primarily occurs. nih.gov The energy gap between these two states is sensitive to the polarity and polarizability of the surrounding medium, which in turn influences the fluorescence properties. nih.gov
Detailed research findings have elucidated the complex photophysical behavior of TMA-DPH. For instance, time-resolved fluorescence studies have been instrumental in characterizing the decay kinetics, which are often non-exponential, suggesting the presence of multiple conformational states or environmental populations. nih.gov The table below summarizes key photophysical parameters of TMA-DPH in different environments.
Table 1: Photophysical Properties of Trimethylammonium-diphenylhexatriene (TMA-DPH)
| Property | Value in Aqueous Solution | Value in Lipid Bilayers | Reference |
|---|---|---|---|
| Fluorescence Quantum Yield | Very Low | High | nih.gov |
| Fluorescence Lifetime (τ) | < 1.5 ns | ~ 7.0 ns | nih.gov |
| Steady-State Anisotropy (rss) | Low | High | nih.gov |
| Limiting Hindered Anisotropy (r∞) | - | > 0.14 | nih.gov |
This table provides a generalized summary. Exact values can vary depending on the specific lipid composition and temperature.
Advancements in Computational Chemistry and Materials Design
The study of TMA-DPH has been a fertile ground for the application and development of computational chemistry methods, particularly molecular dynamics (MD) simulations. These computational approaches have provided a molecular-level understanding of the behavior of TMA-DPH that is often inaccessible through experimental means alone.
MD simulations have been crucial in refining our understanding of the precise location and orientation of TMA-DPH within lipid bilayers. researchgate.net It is widely accepted that the charged trimethylammonium group anchors the molecule at the lipid-water interface, with the diphenylhexatriene moiety inserting into the upper region of the acyl chain core. nih.govresearchgate.net Atomistic MD simulations have quantified this, showing that while TMA-DPH is more hindered in its translational and rotational motions compared to DPH, its average location is only a few angstroms shallower. researchgate.net This hindrance is attributed to favorable electrostatic interactions between the trimethylammonium group and the electronegative lipid headgroup atoms. researchgate.net
Neutron diffraction studies have complemented computational models, confirming a bimodal distribution of TMA-DPH in dipalmitoylphosphatidylcholine (DPPC) bilayers. nih.gov In the gel phase, TMA-DPH is found both parallel to the bilayer surface and at an angle, with the trimethylammonium group anchored in the headgroup region. nih.gov Upon transitioning to the fluid phase, the molecule can penetrate deeper and adopt a tilted orientation. nih.gov
These detailed computational and experimental findings have been instrumental in the design of new fluorescent probes and have provided a more nuanced interpretation of experimental data. The ability to computationally predict the behavior of molecules like TMA-DPH within complex environments represents a significant advancement in rational materials design, particularly for the development of new biosensors.
Future Outlook for Non-Biological Technological Applications
While the vast majority of research on TMA-DPH has focused on its application as a probe in biological membranes, its unique photophysical and structural properties suggest potential for its use in non-biological technological applications. However, it is important to note that these are largely prospective, with limited to no current established use in these areas.
One potential avenue is in the field of organic electronics . The parent compound, diphenylhexatriene, and other polyenes are known for their conjugated π-electron systems, which are fundamental to charge transport in organic semiconductors. While not as extensively studied for this purpose as other organic materials, the high fluorescence quantum yield of TMA-DPH in a solid-state, ordered environment could be a desirable characteristic for applications in organic light-emitting diodes (OLEDs) . The charged nature of TMA-DPH could also be exploited to control the orientation and packing of molecules in thin films, potentially influencing the efficiency and color purity of emission.
Another promising area is in the development of chemosensors . The sensitivity of the fluorescence of TMA-DPH to its local environment could be harnessed to detect the presence of specific analytes. For instance, the interaction of the cationic trimethylammonium group with anions or other charged species could lead to a measurable change in its fluorescence properties. This could form the basis for sensors designed to detect environmental pollutants or other target molecules in non-biological samples.
The development of materials with tailored optical properties is a continuous endeavor in materials science. The synthetic modification of the diphenylhexatriene core or the cationic headgroup of TMA-DPH could lead to new molecules with specific absorption and emission characteristics, making them suitable for a range of applications, from fluorescent tags in industrial processes to components in optical data storage.
Q & A
Q. What experimental protocols are recommended for measuring membrane fluidity using TMA-DPH fluorescence anisotropy?
TMA-DPH is a hydrophilic fluorescent probe that localizes near the membrane surface, enabling assessment of lipid bilayer fluidity via fluorescence anisotropy. A standard protocol involves:
- Sample Preparation : Incubate membranes (e.g., liposomes or cell suspensions) with 1–2 µM TMA-DPH in buffer (e.g., PBS) for 15–30 minutes at 37°C to ensure probe incorporation .
- Instrument Setup : Use a spectrofluorometer with polarizers, exciting at 358 nm and measuring emission at 428 nm.
- Data Analysis : Calculate anisotropy (r) using the formula , where is the grating correction factor. Lower anisotropy values indicate higher membrane fluidity .
Q. How does TMA-DPH differ from DPH in probing membrane dynamics?
TMA-DPH and DPH target distinct membrane regions:
- TMA-DPH : Anchors at the lipid-water interface due to its charged trimethylammonium group, reporting on superficial membrane fluidity.
- DPH : Penetrates deeper into the hydrophobic core, reflecting bulk lipid mobility.
Combined use allows stratified analysis of membrane architecture. For example, in diabetic nephropathy studies, TMA-DPH detected fluidity changes in superficial regions, while DPH revealed deeper alterations .
Q. What controls are essential when using TMA-DPH in bacterial membrane studies?
- Negative Controls : Include membranes treated with ionophores (e.g., gramicidin) to validate probe specificity.
- Solvent Controls : Test for solvent-induced artifacts (e.g., DMSO or ethanol used for probe solubilization).
- Temperature Calibration : Perform measurements at fixed temperatures to avoid thermal drift, as fluidity is temperature-sensitive .
Advanced Research Questions
Q. How can conflicting data from TMA-DPH and other probes (e.g., 2-anthroyloxystearic acid) be resolved in membrane perturbation studies?
Contradictions arise from probe localization differences. For example, capsaicin altered 2-anthroyloxystearic acid anisotropy (positioned near carbonyl groups) but had no effect on TMA-DPH or DPH, suggesting selective perturbation at specific depths . To resolve discrepancies:
- Multi-Probe Approach : Combine TMA-DPH, DPH, and depth-specific probes (e.g., 6-lauroyl-2-dimethylaminonaphthalene).
- MD Simulations : Validate experimental findings with molecular dynamics models to map lipid reorganization .
Q. What methodologies integrate TMA-DPH fluorescence data with computational models of membrane behavior?
- Hybrid Experimental-Computational Workflows :
- Experimental Data : Measure TMA-DPH anisotropy under varying conditions (e.g., temperature, lipid composition).
- MD Simulations : Build membrane bilayers in silico, incorporating TMA-DPH coordinates to simulate probe rotation and lipid interactions.
- Validation : Compare simulated order parameters with experimental anisotropy trends. This approach was used to study efflux pump interactions in E. coli, revealing how TMA-DPH influx rates correlate with AcrAB-TolC pump efficiency .
Q. How does TMA-DPH detect phase transitions in bacterial membranes during cold adaptation?
In Arthrobacter species, TMA-DPH anisotropy measurements revealed broadened phase transitions and increased fluidity at 10°C compared to 30°C. Key steps:
- Growth Conditions : Culture bacteria at target temperatures (e.g., 10°C vs. 30°C).
- Anisotropy Measurement : Correlate fluidity changes with bacterioruberin content (quantified via HPLC). For instance, A. bussei showed a 264% increase in bacterioruberin at 10°C, linked to reduced anisotropy (r = 0.22 vs. 0.28 at 30°C) .
Methodological Challenges and Solutions
Q. How should researchers address photobleaching artifacts in TMA-DPH experiments?
Q. What statistical approaches are appropriate for analyzing TMA-DPH anisotropy datasets?
- Data Normalization : Express anisotropy relative to a control condition (e.g., untreated membranes).
- Statistical Tests : Apply ANOVA for multi-group comparisons (e.g., different temperatures or treatments) with post-hoc Tukey tests.
- Error Reporting : Include standard deviations from ≥3 biological replicates, as seen in efflux pump studies where TMA-DPH influx rates had ±2–6 a.u./min variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
